[5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
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Overview
Description
[5-(3,5-dimethylphenyl)-3-azabicyclo[311]heptan-1-yl]methanol hydrochloride is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by a series of functional group transformations.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can be used to convert the ketone or aldehyde back to the alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve strong acids or bases, depending on the specific reaction.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may confer specific biological activities, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. This can lead to various biological effects, depending on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Granisetron: A compound with a similar bicyclic structure used as an antiemetic.
Tropane alkaloids: A class of compounds with similar bicyclic structures, including atropine and scopolamine.
Uniqueness
What sets [5-(3,5-dimethylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride apart is its specific substitution pattern and the presence of the hydroxyl group. These features may confer unique biological activities and make it a valuable compound for further research and development.
Properties
CAS No. |
2703775-24-8 |
---|---|
Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.8 |
Purity |
95 |
Origin of Product |
United States |
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